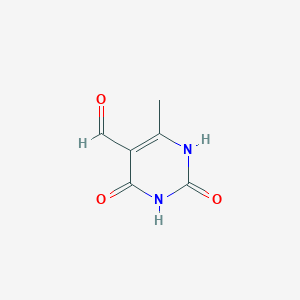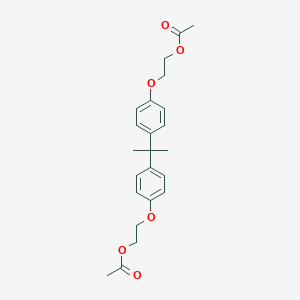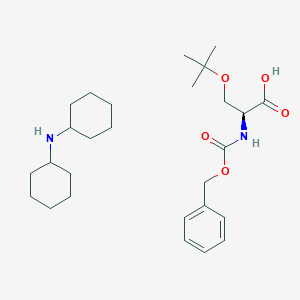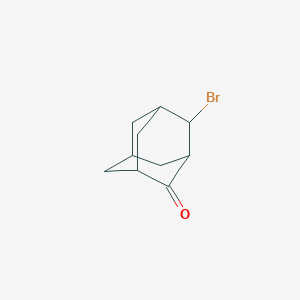
4-Bromo-2-adamantanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-adamantanone is a chemical compound that is widely used in scientific research. It is a derivative of adamantane, which is a bicyclic hydrocarbon that has unique structural and physical properties. The synthesis of 4-Bromo-2-adamantanone is relatively simple, and it can be produced in large quantities for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-adamantanone is not well understood. However, it is believed to act as an electrophile, which can react with nucleophiles in various chemical reactions. The bromine atom on the molecule is highly reactive and can undergo substitution reactions with other nucleophiles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-adamantanone. However, it is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled. Therefore, appropriate safety precautions should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Bromo-2-adamantanone in lab experiments is its ease of synthesis. It can be produced in large quantities and is relatively inexpensive. Additionally, it can be used as a building block in the synthesis of various organic compounds. However, one limitation of using 4-Bromo-2-adamantanone is its limited solubility in common solvents. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Bromo-2-adamantanone in scientific research. One area of interest is the development of new organic compounds for pharmaceutical and agrochemical applications. Additionally, the use of 4-Bromo-2-adamantanone in carbon-carbon bond formation reactions is an area of active research. Furthermore, the development of new synthesis methods for 4-Bromo-2-adamantanone could lead to more efficient and cost-effective production.
Synthesemethoden
4-Bromo-2-adamantanone can be synthesized by reacting adamantanone with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields a high purity product. The synthesis process is simple and can be easily scaled up for large-scale production. The purity of the product can be further enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-adamantanone has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions, such as the formation of carbon-carbon bonds. Additionally, 4-Bromo-2-adamantanone is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
19213-98-0 |
|---|---|
Produktname |
4-Bromo-2-adamantanone |
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
4-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChI-Schlüssel |
FTYOJSPBIJRJOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
Kanonische SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
Synonyme |
4-Bromo-2-adamantanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



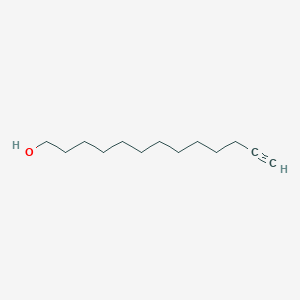

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
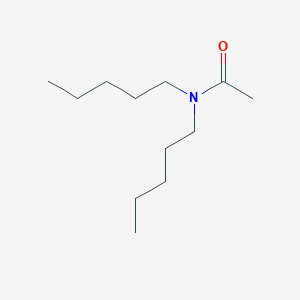
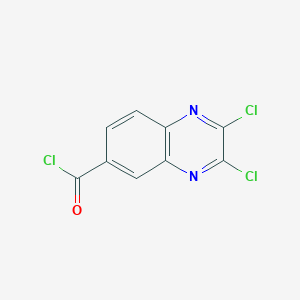
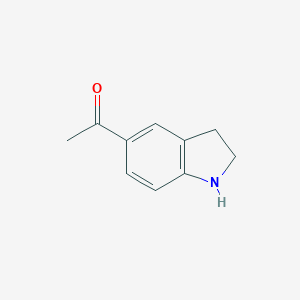
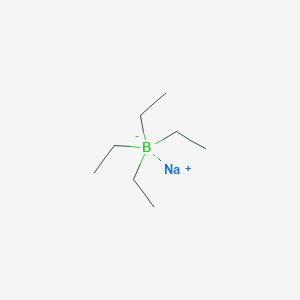
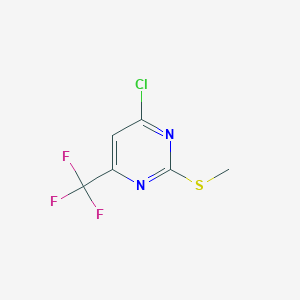
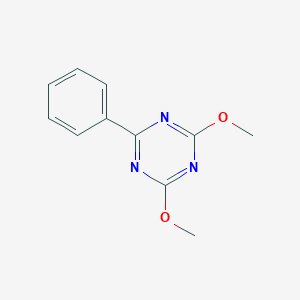

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
